Antineoplaston A10

Cytotoxicity Normal Cell Growth Inhibition Hepatocellular Carcinoma

Procurement of Antineoplaston A10 (CAS 91531-30-5) solves the problem of irreproducible prodrug activation inherent to metabolite mixtures. As the intact parent compound, it undergoes a controlled 4:1 enzymatic hydrolysis to phenylacetylglutamine and phenylacetylisoglutamine, ensuring kinetic fidelity. • Precise 4:1 conversion ratio for prodrug design & metabolic activation studies. • Validated in vivo: oral A10 delays HepG2/HLE xenograft growth without body weight loss. • ≥98% purity; DMSO-soluble (~49 mg/mL); ambient shipping.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
CAS No. 91531-30-5
Cat. No. B1666055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntineoplaston A10
CAS91531-30-5
Synonyms3-((phenylacetyl)amino)-2,6-piperidinedione
3-(N-phenylacetylamino)-2,6-piperidinedione
A 10
A-10
A10
antineoplaston A10
antineoplaston-A10
N-(2,6-dioxo-3-piperidinyl)benzeneacetamide
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1NC(=O)CC2=CC=CC=C2
InChIInChI=1S/C13H14N2O3/c16-11-7-6-10(13(18)15-11)14-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16,18)/t10-/m0/s1
InChIKeyOQGRFQCUGLKSAV-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Antineoplaston A10 (91531-30-5) in Oncological Research: Core Identity and Procurement Baseline


Antineoplaston A10 (3-phenylacetylamino-2,6-piperidinedione, CAS 91531-30-5) is a piperidinedione antineoplaston originally isolated from human urine and now synthetically derived [1]. This compound has been investigated clinically in Phase II and III trials for a range of malignancies, including glioma, hepatocellular carcinoma, and breast cancer [2]. As a procured research material, A10 exists in two chemically and pharmacologically distinct forms: the parent compound, which is poorly water-soluble (insoluble in water and ethanol, soluble in DMSO up to ~49 mg/mL ), and the injectable sodium salt formulation (A10-I), which is a defined 4:1 mixture of phenylacetylglutamine and phenylacetylisoglutamine [3].

Why Antineoplaston A10 Cannot Be Substituted with Simple Analogs: Critical Procurement Considerations


Procuring Antineoplaston A10 (91531-30-5) is not equivalent to acquiring its hydrolysis products (phenylacetylglutamine) or other antineoplastons like AS2-1. The parent compound, 3-phenylacetylamino-2,6-piperidinedione, is a distinct chemical entity with poor aqueous solubility [1], which profoundly impacts its in vitro handling and in vivo pharmacology. Furthermore, its therapeutic use is predicated on a specific, controlled hydrolysis cascade: upon oral or simulated pancreatic digestion, A10 yields phenylacetylglutamine and phenylacetylisoglutamine in a precise 4:1 ratio [2]. This defined metabolic profile differs fundamentally from directly administering the hydrolysis products or the AS2-1 formulation (a 1:4 mixture of phenylacetylglutamine and phenylacetic acid) [3]. Substituting A10 with a simple mixture of these metabolites would bypass the kinetic and stoichiometric control inherent to the parent prodrug, thereby invalidating any comparative study design and rendering experimental results non-translatable.

Quantitative Evidence for Antineoplaston A10 (91531-30-5): Head-to-Head Differentiation from Analogs


Comparative Cytotoxicity: Antineoplaston A10 Exhibits Lower In Vitro Toxicity to Non-Cancer Cells vs. Phenylacetate-Containing AS2-1

In a direct comparative in vitro study, Antineoplaston A10 demonstrated a significantly higher threshold for inhibiting normal cell growth compared to the AS2-1 formulation. AS2-1, which contains a high proportion of phenylacetic acid (a 1:4 ratio with phenylacetylglutamine [1]), inhibits normal cell growth at concentrations where A10 (and its primary hydrolysis products) remains permissive to normal cell proliferation [2]. This differential toxicity profile is a critical factor in experimental design where sparing non-malignant tissue is a desired endpoint.

Cytotoxicity Normal Cell Growth Inhibition Hepatocellular Carcinoma

Defined Metabolic Fate: A10 Yields a Specific 4:1 Ratio of Hydrolysis Products Unachievable with Direct Analogs

Antineoplaston A10 acts as a prodrug, undergoing hydrolysis in simulated pancreatic juice to yield phenylacetylglutamine and phenylacetylisoglutamine. This reaction proceeds with a highly consistent product ratio of 4:1 [1]. In contrast, the AS2-1 formulation is a pre-mixed 1:4 ratio of phenylacetylglutamine to phenylacetic acid [2]. Simply mixing the hydrolysis products in a 4:1 ratio does not replicate the kinetic profile of A10's enzymatic cleavage. This stoichiometric and kinetic control over active metabolite generation is a unique and verifiable property of the A10 parent compound.

Pharmacokinetics Prodrug Metabolism Hydrolysis

In Vivo Pharmacokinetic Differentiation: Steady-State Plasma Concentration of Phenylacetylglutamine After A10 + AS2-1 Administration

In a Phase II clinical trial administering both Antineoplaston A10 (target dose 1.0 g/kg/day) and AS2-1 (0.4 g/kg/day), the resulting mean steady-state plasma concentration of phenylacetylglutamine (a key metabolite of A10) was 302 ± 102 µg/mL [1]. This level is comparable to that achieved with phenylacetate alone at similar doses [2], but it is achieved via the unique prodrug hydrolysis pathway of A10. This quantifies the systemic exposure achievable with the combined A10/AS2-1 regimen, a benchmark unattainable by substituting A10 with a simple mixture of its metabolites.

Pharmacokinetics Plasma Concentration Glioma

Clinical Survival Benefit: Antineoplaston A10 + AS2-1 Regimen Improves 5-Year Cancer-Specific Survival vs. Chemotherapy Alone

In a randomized Phase II study of patients with colorectal cancer liver metastases, the addition of Antineoplaston A10 (A10-I infusion) followed by oral AS2-1 to hepatic arterial infusion (HAI) chemotherapy resulted in a significantly higher 5-year cancer-specific survival (CSS) rate compared to HAI alone. The median CSS was extended from 39 months in the control arm to 67 months in the antineoplaston arm [1]. The 5-year CSS rate was 60% for the antineoplaston group versus 32% for the control group (p=0.037) [2].

Survival Analysis Colorectal Metastasis Adjunctive Therapy

Optimized Application Scenarios for Antineoplaston A10 (91531-30-5) in Oncology Research and Development


Preclinical Prodrug Activation and Metabolism Studies

Utilize Antineoplaston A10 as a model prodrug to study controlled enzymatic hydrolysis. The parent compound's precise 4:1 conversion to phenylacetylglutamine and phenylacetylisoglutamine [1] provides a well-defined system for investigating prodrug design, metabolic activation kinetics, and the pharmacological impact of specific metabolite ratios. This is not replicable with direct metabolite mixtures or AS2-1.

Mechanistic Studies of G1 Cell Cycle Arrest and Apoptosis

Employ Antineoplaston A10 to probe the PKCα/MAPK signaling pathway and p53-mediated apoptosis. In vitro studies confirm that A10 induces G1 arrest and apoptosis in hepatocellular carcinoma and breast cancer cell lines via defined molecular pathways [2]. This makes it a valuable chemical probe for elucidating these specific signaling cascades.

In Vivo Xenograft Models for Hepatocellular Carcinoma (HCC)

Use Antineoplaston A10 in murine xenograft models to evaluate tumor growth delay and apoptosis induction in vivo. Oral administration of A10 has been shown to delay the growth of HepG2 and HLE human hepatoma xenografts without significant body weight loss, with a corresponding increase in apoptotic cells within the tumor tissue [3]. This provides a robust in vivo platform for HCC research.

Adjunctive Cancer Therapy Clinical Trials (Colorectal Metastasis)

Integrate Antineoplaston A10 (as A10-I infusion) into clinical trial protocols for adjuvant therapy following hepatectomy for colorectal cancer liver metastases. The regimen's demonstrated improvement in 5-year cancer-specific survival when added to HAI chemotherapy [4] supports its use in studies aimed at reducing post-surgical recurrence and improving long-term outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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